molecular formula C10H19N3O B11734560 (2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine

(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11734560
M. Wt: 197.28 g/mol
InChI Key: ZXNRCGJZBQYPCD-UHFFFAOYSA-N
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Description

(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with a propyl group and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 1-propyl-1H-pyrazole-4-carbaldehyde with 2-methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • (2-methoxyethyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
  • (2-methoxyethyl)[(1-butyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and methoxyethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-methoxy-N-[(1-propylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C10H19N3O/c1-3-5-13-9-10(8-12-13)7-11-4-6-14-2/h8-9,11H,3-7H2,1-2H3

InChI Key

ZXNRCGJZBQYPCD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCCOC

Origin of Product

United States

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